Valeryl chloride

Overview

Description

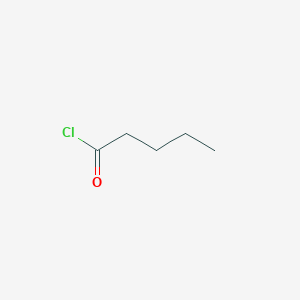

Valeryl chloride (pentanoyl chloride, CAS 638-29-9) is a straight-chain acyl chloride with the molecular formula C₅H₉ClO and a molecular weight of 120.58 g/mol . It is a colorless to pale yellow liquid with a pungent odor, widely used as a reactive intermediate in organic synthesis. Its primary applications include:

- Synthesis of active pharmaceutical ingredients (APIs) such as valsartan, irbesartan, and dronedarone .

- Production of agrochemicals (e.g., hexaconazole) and intermediates (e.g., valeric anhydride) .

- Preparation of liquid crystals and enzyme inhibitors .

This compound is synthesized via chlorination of valeric acid using phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) . Its high reactivity stems from the electrophilic carbonyl carbon, enabling facile acylation of alcohols, amines, and aromatic rings.

Preparation Methods

Valeryl chloride can be synthesized through several methods. One common synthetic route involves the reaction of pentanoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, producing this compound and sulfur dioxide as by-products. Another method involves the use of phosphorus trichloride and pentanoic acid, which also yields this compound .

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. For example, the reaction of pentanoic acid with thionyl chloride can be carried out in a continuous flow reactor, allowing for efficient production of this compound .

Chemical Reactions Analysis

Valeryl chloride undergoes various chemical reactions, including:

Substitution Reactions: this compound readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. .

Friedel-Crafts Acylation: this compound is commonly used in Friedel-Crafts acylation reactions to introduce the pentanoyl group into aromatic compounds.

Hydrolysis: In the presence of water, this compound hydrolyzes to form pentanoic acid and hydrochloric acid.

Scientific Research Applications

Pharmaceutical Synthesis

Valeryl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is involved in the production of active pharmaceutical ingredients (APIs) and enzyme inhibitors, enhancing the efficiency of drug development processes.

Key Pharmaceuticals Synthesized Using this compound:

| Drug Name | Application |

|---|---|

| Irbesartan | Antihypertensive agent |

| Valsartan | Angiotensin II receptor antagonist |

| Dronedarone | Treatment for cardiac arrhythmias |

| Diflucortolone Valerate | Anti-inflammatory medication |

| Pyrovalerone | Psychoactive drug |

These compounds highlight this compound's critical role in developing treatments for various medical conditions, including hypertension and inflammation .

Organic Synthesis

In organic chemistry, this compound is primarily utilized for synthesizing esters and amides. These compounds are essential in creating a wide array of chemical products, including fragrances, flavoring agents, and other specialty chemicals.

Examples of Organic Compounds Synthesized:

| Compound | Type |

|---|---|

| 2-Bromo-1-phenyl-pentan-1-one | Intermediate |

| Valeric anhydride | Ester |

| 2-Chloropentanoyl chloride | Acyl chloride |

| Phenyl valerate | Ester |

This application underscores the importance of this compound in producing various chemical intermediates that are foundational in both industrial applications and research .

Polymer Production

This compound contributes to the manufacture of specialty polymers that exhibit unique properties suitable for coatings, adhesives, and other materials. Its reactivity allows it to participate in polymerization reactions, leading to the creation of advanced materials with tailored characteristics.

Flavor and Fragrance Industry

In the flavor and fragrance sector, this compound is used to synthesize various flavoring agents and fragrances. This application is vital for food products and cosmetics, where appealing scents and tastes are essential for consumer acceptance.

Agrochemicals

This compound is also employed in the synthesis of agrochemicals, including fungicides like hexaconazole. Its role as an intermediate in these formulations highlights its significance in agricultural applications aimed at pest control and crop protection .

Laboratory Reagents

As a reagent, this compound is utilized in various laboratory procedures. It provides researchers with a reliable option for chemical reactions that require acyl chlorides, facilitating advancements in synthetic organic chemistry.

Case Study 1: Synthesis of Cilostazole

A notable application of this compound is its use as an intermediate in synthesizing cilostazole, a drug used to treat intermittent claudication. The synthesis involves multiple steps where this compound contributes to forming key intermediates that enhance the overall yield and efficiency of the process .

Case Study 2: Development of Enzyme Inhibitors

This compound has been utilized in developing potent enzyme inhibitors that target specific pathways involved in disease progression. Research has demonstrated how derivatives synthesized from this compound can effectively inhibit phospholipase A2 activity, showcasing its potential therapeutic applications .

Mechanism of Action

The mechanism of action of valeryl chloride primarily involves its reactivity with nucleophiles. When it reacts with nucleophiles, such as amines or alcohols, it forms covalent bonds, resulting in the formation of amides or esters. This reactivity is due to the presence of the acyl chloride functional group, which is highly electrophilic and readily undergoes nucleophilic substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Chlorovaleryl Chloride

Structural Differences :

- Molecular Formula : C₅H₈Cl₂O (vs. C₅H₉ClO for this compound) .

- Substituent : An additional chlorine atom at the terminal carbon (5th position) .

Physical Properties :

- Boiling Point : 56–58°C at 2.5 Torr (vs. ~128°C for this compound at atmospheric pressure) .

- Reactivity : The terminal chlorine may enhance electrophilicity or alter steric effects in substitution reactions.

Other Acyl Chlorides

This compound belongs to the acyl chloride family, which includes:

- Acetyl chloride (C₂H₃ClO) : Shorter chain, used for acetylation in drug synthesis.

- Propionyl chloride (C₃H₅ClO) : Intermediate chain length, applied in plasticizers and agrochemicals.

- Hexanoyl chloride (C₆H₁₁ClO): Longer chain, utilized in surfactants and polymer production.

Key Differences :

Chain Length: Affects boiling points (e.g., acetyl chloride: ~52°C; hexanoyl chloride: ~153°C) and lipophilicity.

Reactivity : Longer chains (e.g., valeryl) may introduce steric hindrance, slowing nucleophilic attacks compared to shorter analogs.

Applications : this compound’s pentyl group is critical in APIs like valsartan, where chain length influences drug solubility and receptor binding .

Acylation Reactions

- Pharmaceutical Synthesis: this compound reacts with L-valine methyl ester to form methyl N-pentanoyl-L-valinate, a key intermediate in valsartan production .

- Friedel-Crafts Acylation: this compound facilitates the synthesis of 2,4-dichlorophenylpentanone via AlCl₃-catalyzed reactions, achieving yields up to 79% under optimized conditions .

- Comparative Studies: In the acylation of harmine, this compound introduces a pentanoyl group at C-10 or C-12 positions, contrasting with shorter acyl chlorides (e.g., acetyl) that form less lipophilic derivatives .

Precautions :

- Avoid water contact (generates HCl and valeric acid) .

- Use non-sparking tools and grounded equipment during handling .

Data Table: this compound vs. 5-Chlorothis compound

Biological Activity

Valeryl chloride, a chemical compound with the formula CHClO, is primarily recognized for its applications in organic synthesis and as a reagent in the production of pharmaceuticals. Its biological activity, however, is less understood and warrants further exploration. This article synthesizes current knowledge regarding the biological properties of this compound, including its mechanism of action, potential therapeutic applications, and associated toxicity.

Chemical Structure and Properties

This compound is classified as an acyl chloride, which makes it a reactive compound capable of acylating various substrates. Its structure consists of a five-carbon chain with a chlorine atom attached to the terminal carbon. The presence of the chlorine atom enhances its electrophilic nature, allowing it to participate in nucleophilic substitution reactions.

The biological activity of this compound is largely influenced by its ability to interact with biological macromolecules. As an acyl chloride, it can react with amino acids, particularly those containing nucleophilic side chains such as cysteine and lysine. This reactivity can lead to the formation of acylated proteins, potentially altering their function and activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, research has shown that compounds related to this compound can inhibit bacterial collagenases, enzymes that play a crucial role in bacterial virulence by degrading collagen in host tissues . This suggests that this compound could be explored as a potential antibacterial agent.

Toxicological Profile

While this compound shows promise in certain biological applications, its toxicity must be carefully considered. Exposure to this compound can lead to irritation of the skin, eyes, and respiratory tract. Inhalation or ingestion may result in more severe effects, including pulmonary edema or gastrointestinal distress .

Case Study: Antibacterial Activity

A study focusing on the antibacterial efficacy of various acyl chlorides found that this compound demonstrated significant inhibitory effects against several strains of bacteria. The study utilized a series of in vitro assays to evaluate the minimum inhibitory concentration (MIC) required to prevent bacterial growth. Results indicated that this compound had an MIC comparable to other known antibacterial agents .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Acetic Anhydride | 64 | Escherichia coli |

| Butyric Anhydride | 16 | Pseudomonas aeruginosa |

This table summarizes the antibacterial activity observed during the study.

Research Findings on Collagenase Inhibition

In another investigation into the inhibition of bacterial collagenases, this compound was tested alongside other compounds for its ability to inhibit collagen degradation by bacteria. The results indicated that while not the most potent inhibitor, this compound still exhibited significant activity against collagenase enzymes from Clostridium histolyticum and Bacillus cereus, suggesting its potential utility in treating infections characterized by tissue degradation .

Q & A

Basic Research Questions

Q. What are the common laboratory methods for synthesizing valeryl chloride, and how can reaction efficiency be monitored?

this compound is typically synthesized via chlorination of valeric acid using reagents like phosphorus trichloride (PCl₃) or dimethyltin dichloride (Me₂SnCl₂). Reaction efficiency can be monitored using thin-layer chromatography (TLC) to track acid consumption or gas chromatography-mass spectrometry (GC-MS) to quantify residual starting material. For reproducibility, ensure anhydrous conditions and stoichiometric control, as moisture leads to hydrolysis .

Q. How is this compound characterized using spectroscopic techniques?

Infrared (IR) spectroscopy is critical for identifying functional groups. Key peaks include:

- C=O stretch : 1801 cm⁻¹ (strong, characteristic of acid chlorides)

- C-Cl stretch : 753 cm⁻¹

- C-H stretches : ~2963 cm⁻¹ (sp³ hybridized carbons) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should show signals consistent with the pentanoyl chain and absence of hydroxyl protons.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use local exhaust ventilation to prevent inhalation exposure.

- Wear chemical-resistant gloves (e.g., nitrile) and goggles to avoid dermal/ocular contact.

- Store in airtight containers under inert gas (N₂/Ar) to minimize hydrolysis.

- Follow IMDG Code guidelines (UN 2503) for hazardous material transport .

Advanced Research Questions

Q. How can reaction parameters be optimized when using this compound as an acylating agent in multi-step syntheses?

Key parameters include:

- Temperature : Elevated temperatures (40–60°C) improve acylation rates but risk decomposition.

- Base selection : N,N-diisopropylethylamine (DIPEA) minimizes side reactions compared to weaker bases.

- Stoichiometry : Use 1.2–1.5 equivalents of this compound to ensure complete conversion of substrates with nucleophilic groups (e.g., amines). Example optimization data from a Suzuki coupling precursor synthesis:

| Equivalents (this compound) | Base | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| 1.0 | DIPEA | 25 | 78 |

| 1.2 | DIPEA | 40 | 95 |

| 1.5 | Et₃N | 40 | 82 |

Q. What analytical methods are suitable for detecting trace impurities in this compound?

- GC-MS : Detects volatile byproducts (e.g., valeric acid from hydrolysis).

- HPLC with UV detection : Quantifies non-volatile impurities using a C18 column and acetonitrile/water gradient.

- Karl Fischer titration : Measures residual moisture (<0.1% required for stability). Ensure method validation per ICH guidelines, including linearity (R² > 0.995) and recovery (90–110%) .

Q. How can researchers address unexpected side reactions when using this compound in palladium-catalyzed cross-couplings?

Catalyst deactivation often occurs due to N–H groups in substrates. Mitigation strategies:

- Pre-acylation : Fully acylate nucleophilic groups before cross-coupling.

- Excess this compound : Use 1.5 equivalents to ensure complete conversion.

- Alternative catalysts : Employ NH-insensitive catalysts (e.g., PEPPSI-type Pd complexes) .

Q. What strategies are effective for incorporating this compound into enzyme inhibitor synthesis?

- Acylation of amine intermediates : React this compound with primary/secondary amines in dichloromethane (DCM) at 0°C to minimize epimerization.

- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups for temporary amine protection.

- Scale-up considerations : Replace DCM with toluene for safer solvent removal .

Q. How should researchers analyze contradictory results in this compound-mediated acylation reactions under similar conditions?

- Verify moisture levels : Trace water hydrolyzes this compound, reducing yield.

- Characterize byproducts : Use LC-MS to identify undesired adducts (e.g., ester formation with alcohols).

- Replicate controls : Repeat reactions with freshly distilled reagents to exclude solvent degradation effects.

- Statistical analysis : Apply ANOVA to assess significance of observed discrepancies .

Q. Methodological Notes

- Experimental reproducibility : Document reagent purity, solvent drying methods, and reaction atmosphere (e.g., N₂) to align with Beilstein Journal guidelines .

- Data presentation : Use tables for optimization data (Table 3 in ) and figures for spectroscopic assignments (Example 11 in ).

- Safety compliance : Reference NIOSH Control Banding for exposure mitigation .

Properties

IUPAC Name |

pentanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-2-3-4-5(6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGISHOFUAFNYQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034091 | |

| Record name | Valeryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Valeryl chloride appears as a colorless fuming liquid with a pungent odor. Fumes irritate the eyes and mucous membranes. Corrosive., Colorless fuming liquid with a pungent odor; [CAMEO] Colorless to pale yellow liquid with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | VALERYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1684 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Valeryl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21827 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

638-29-9 | |

| Record name | VALERYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1684 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valeryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Valeryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valeryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALERYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ3B4CY5GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.